molecular formula C12H16ClNO B7844255 N-benzyl-2-chloro-N-propylacetamide

N-benzyl-2-chloro-N-propylacetamide

Cat. No.: B7844255
M. Wt: 225.71 g/mol
InChI Key: DTOHFRDMJAFPQJ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-propylacetamide is a chloroacetamide derivative characterized by a benzyl group attached to the nitrogen atom and a propyl substituent on the adjacent nitrogen. Chloroacetamides are a class of compounds widely studied for their applications in agrochemicals (e.g., herbicides) and pharmaceuticals, where their reactivity and stability are modulated by substituent groups.

Properties

IUPAC Name

N-benzyl-2-chloro-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOHFRDMJAFPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-2-chloro-N-propylacetamide has been studied for its potential as a pharmacological agent. Its structural characteristics allow it to function as an intermediate in the synthesis of more complex molecules, which are often explored for therapeutic effects:

  • Anticonvulsant Properties : Research indicates that derivatives of N-benzyl-2-chloroacetamide may exhibit anticonvulsant activity, similar to other acetamides used in epilepsy treatments. For instance, di-n-propylacetamide, a related compound, is known for its efficacy as an anti-epileptic agent .
  • Anti-inflammatory Effects : Compounds containing the benzyl and chloroacetamide moieties have been investigated for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes, thus reducing the synthesis of prostaglandins involved in inflammatory responses .

Synthetic Pathways

The synthesis of this compound typically involves reactions between benzylamine and chloroacetyl chloride. This method allows for the efficient production of the compound, which can then be modified to yield various derivatives with enhanced biological activities:

  • Reactivity with Aryl Substituents : The compound can react with arylpiperazines to produce 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, which have shown promise in pharmacological studies .

Biological Evaluations

This compound and its derivatives have been subjected to various biological evaluations:

  • Inhibition Studies : Some studies have focused on the inhibition of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), where compounds similar to this compound demonstrated significant inhibitory effects, potentially leading to increased levels of PGE2 in vivo .
  • Tissue Regeneration : In animal models, compounds derived from this compound have been linked to enhanced tissue regeneration processes following injury or surgical procedures .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound in research:

StudyFocusFindings
Taillandier et al. (1977)Anticonvulsant ActivityIdentified di-n-propylacetamide as an effective anticonvulsant; suggested that similar structures could yield comparable effects .
Cho et al. (2017)Enzyme InhibitionDemonstrated that compounds with similar structures inhibit 15-PGDH effectively, leading to increased PGE2 levels and improved recovery in mouse models .
Kamisue et al. (2011)Synthesis of NHC-Pd ComplexesDeveloped amide-functionalized NHC-Pd complexes using derivatives of this compound, showcasing its versatility in synthetic chemistry .

Mechanism of Action

The mechanism by which N-benzyl-2-chloro-N-propylacetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Key Structural Differences

  • N-(2-sec-Butylphenyl)-2-chloroacetamide : Features a sec-butyl group on the aromatic ring, which increases steric bulk compared to the benzyl group in the target compound. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .
  • N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide : Incorporates electron-withdrawing groups (bromo, nitro) and a benzyloxy moiety, which could increase electrophilic reactivity and alter applications in synthesis or bioactivity .

Hypothetical Property Comparisons

While specific experimental data (e.g., solubility, toxicity) are unavailable in the provided evidence, structural features suggest the following trends:

Compound Name Key Substituents Potential Properties
This compound Benzyl, propyl Moderate lipophilicity, agrochemical candidate
N-(2-sec-Butylphenyl)-2-chloroacetamide sec-Butyl, chloroacetamide High steric hindrance, slower degradation
2-chloro-N-[2-(methylpropyl)phenyl]acetamide Branched alkyl, chloroacetamide Enhanced metabolic resistance
N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide Benzyloxy, bromo, nitro High reactivity, pharmaceutical intermediate

Biological Activity

N-benzyl-2-chloro-N-propylacetamide is an organic compound that has drawn attention for its potential biological activity. This compound, characterized by its unique structural features, is part of a broader class of chloroacetamides known for diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₀ClNO. The structure includes a benzyl group, a chloro group, and an acetamide moiety, which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight185.63 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed; causes skin irritation

Antimicrobial Activity

Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study focused on various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A quantitative structure-activity relationship (QSAR) analysis demonstrated that the position of substituents on the phenyl ring influenced antimicrobial efficacy. Compounds with para-substituted halogens were particularly effective due to their lipophilicity, which facilitates membrane penetration .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, compounds in this class may inhibit enzymes critical for bacterial metabolism or interfere with cell wall synthesis, leading to bactericidal effects.

Inhibition of Prostaglandin Dehydrogenase

Inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) have been studied for their potential to elevate prostaglandin levels in vivo, impacting inflammatory responses . Although this compound has not been directly tested as a 15-PGDH inhibitor, its structural similarities to known inhibitors suggest it could modulate similar pathways.

Summary of Research Studies

  • Antimicrobial Testing : A series of chloroacetamides were tested against various pathogens, confirming that this compound could be effective against both Gram-positive and Gram-negative bacteria .
  • QSAR Analysis : The study highlighted the importance of chemical structure in predicting biological activity, reinforcing the need for further exploration of structural modifications to enhance efficacy .
  • Toxicity Assessment : Toxicological evaluations indicate that while the compound shows promise in antimicrobial applications, caution is warranted due to its harmful effects upon ingestion and skin contact .

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